

Commercial Sources and Applications of Indole-3-Acetyl Glutamate for Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-3-acetyl glutamate*

Cat. No.: B1671889

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Introduction

Indole-3-acetyl-L-glutamate (IA Glu) is a crucial molecule in the study of plant physiology and has potential applications in drug development. As an amino acid conjugate of the primary plant hormone auxin (indole-3-acetic acid, IAA), IA Glu is integral to the homeostatic regulation, transport, and storage of IAA within plants.^[1] Understanding its metabolic pathway and quantification in various plant tissues is essential for research in plant growth and development. This document provides a comprehensive overview of commercial sources for IA Glu, detailed protocols for its analysis, and relevant quantitative data to support researchers, scientists, and drug development professionals.

Commercial Availability

Indole-3-acetyl-L-glutamate is available from several reputable chemical suppliers catering to the research community. These products are typically intended for laboratory research use only. For specific applications beyond research, it is advisable to contact the suppliers directly.

Table 1: Commercial Suppliers of Indole-3-Acetyl-L-Glutamate

Supplier	Product Name	Purity/Grade	Available Quantities	Storage Conditions	Notes
--INVALID-LINK--	Indole-3-acetyl-L-glutamic Acid	Not Specified	1mg, 5mg, 10mg	-20°C	Intended for lab use only. [2]
--INVALID-LINK--	Indole-3-acetyl glutamate (IAGlu)	Not Specified	Varies	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][3]	Also offers deuterium-labeled IAGlu (IAGlu-d4) for use as an internal standard in quantitative analysis.[4]
--INVALID-LINK--	Indole-3-acetyl-L-glutamic acid	Not Specified	Varies	Not Specified	For pharmaceutical testing.[3]
--INVALID-LINK--	Indole-3-acetyl-L-glutamic Acid	Not Specified	Varies	Not Specified	For research use only, not for human or veterinary use.[5]
--INVALID-LINK--	Indole-3-acetyl-L-glutamic Acid	Highly Purified	Varies	-20°C	Store under inert atmosphere. [4]
--INVALID-LINK--	Indole-3-acetyl-L-glutamic Acid	Not Specified	In Stock	Not Specified	
--INVALID-LINK--	Indole-3-acetyl glutamate-d4	Not Specified	Varies	Room temperature	Deuterium labeled IAGlu for research. [6]

Quantitative Data

The concentration of **indole-3-acetyl glutamate** can vary depending on the plant species, tissue type, and developmental stage. The following table provides some reported concentrations of IAGlu and a related conjugate, indole-3-acetyl-aspartate (IAA-Asp), in different plant tissues.

Table 2: Representative Quantitative Data for IAA Conjugates in Plant Tissues

Plant Species	Tissue	Compound	Concentration	Reference
Arabidopsis thaliana	9-day-old seedlings	Indole-3-acetyl-glutamate (IAA-Glu)	3.5 ± 1.6 ng/g Fresh Weight	[2]
Arabidopsis thaliana	9-day-old seedlings	Indole-3-acetyl-aspartate (IAA-Asp)	17.4 ± 4.6 ng/g Fresh Weight	[2]
Glycine max L. cv Hark	Seeds	Indole-3-acetylglutamate	7.4 μmol/kg	[7]

Experimental Protocols

The analysis of **indole-3-acetyl glutamate** and other IAA conjugates from plant tissues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol 1: Extraction and Purification of IAGlu from Plant Tissues for LC-MS/MS Analysis

This protocol is adapted from methodologies for the analysis of IAA conjugates.[2][8]

1. Sample Preparation: a. Harvest 50-200 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the powdered tissue, add 1 mL of ice-cold 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt per 100 mg of tissue.[8] b. Add an appropriate amount of a stable isotope-labeled internal standard, such as **indole-3-acetyl glutamate-d4** (IAGlu-d4), to each sample for accurate quantification. c. Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking. d. Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Purification: a. Use a C18 SPE cartridge. b. Conditioning: Pass 5 mL of 100% methanol through the cartridge. c. Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid. d. Loading: Load the supernatant from the extraction step onto the SPE cartridge. e. Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities. f. Elution: Elute the retained IAA conjugates, including IAGlu, with 5 mL of 80% methanol containing 0.1% formic acid.[2]

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid). c. Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Protocol 2: LC-MS/MS Analysis of IAGlu

This protocol provides a general framework for the LC-MS/MS analysis of IAGlu.[8][9]

1. Liquid Chromatography (LC) Conditions:

- Column: A reverse-phase C18 column (e.g., Kinetex C18, 100 Å, 50 mm length, 2.1 mm diameter, 1.7 µm particle size).[9]
- Mobile Phase A: Deionized water with 0.1% acetic acid.[8]
- Mobile Phase B: Methanol with 0.1% acetic acid.[8]
- Flow Rate: 0.3 mL/min.[8]
- Gradient:

- 0 min: 10% B
- 11.5 min: 60% B
- 11.75 min: 100% B
- 14.75 min: 100% B
- 15 min: 10% B[8]

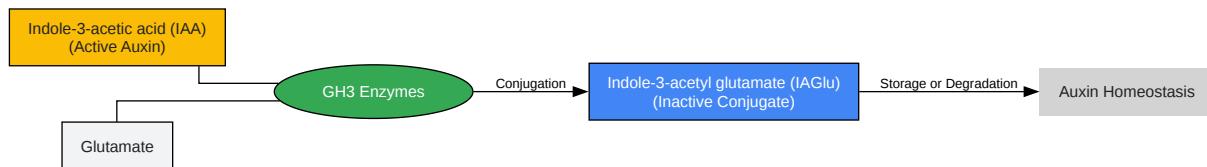
- Injection Volume: 1-10 μ L.

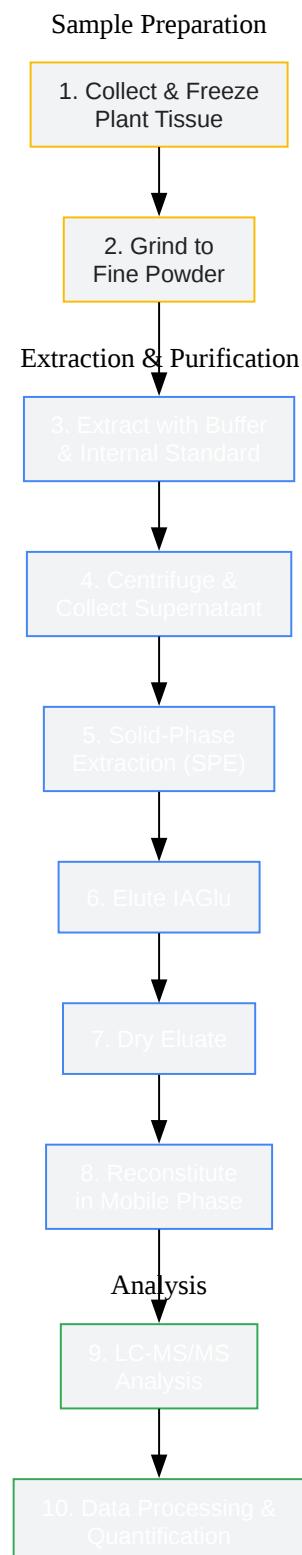
2. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for indole compounds.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Optimize source conditions (e.g., capillary voltage, source temperature, desolvation temperature) and compound-specific parameters (e.g., precursor/product ion pairs, fragmentor voltage, collision energy) by infusing a standard solution of IAGlu.

Visualizations Signaling Pathway

The formation of **indole-3-acetyl glutamate** is a key step in the regulation of auxin levels in plants. The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the conjugation of excess IAA to amino acids, such as glutamate, to form inactive storage or degradation products.[8][9]





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- To cite this document: BenchChem. [Commercial Sources and Applications of Indole-3-Acetyl Glutamate for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671889#commercial-sources-of-indole-3-acetyl-glutamate>]

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